1H-Pyrrolo[3,2-b]pyridin-6-ol is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound exhibits significant biological and chemical properties, making it a subject of interest in various scientific fields. The molecular formula of 1H-pyrrolo[3,2-b]pyridin-6-ol is , reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. Its unique structure allows for diverse chemical reactions and interactions with biological targets, positioning it as a valuable compound in medicinal chemistry and materials science.
The synthesis of 1H-pyrrolo[3,2-b]pyridin-6-ol typically involves multi-step organic synthesis techniques. One common approach includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the reaction of pyridine derivatives with various reagents to form the desired pyrrolo-pyridine structure.
Key steps in the synthesis often involve:
While detailed industrial production methods are not extensively documented, principles of large-scale organic synthesis apply, focusing on optimizing reaction conditions for higher yields and cost-effective reagents .
The structure of 1H-pyrrolo[3,2-b]pyridin-6-ol features a fused bicyclic system comprising both pyrrole and pyridine rings. The presence of hydroxyl (-OH) and amino (-NH2) groups enhances its reactivity and ability to form hydrogen bonds.
1H-Pyrrolo[3,2-b]pyridin-6-ol can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 1H-pyrrolo[3,2-b]pyridin-6-ol primarily involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric effects. This interaction affects various biochemical pathways, potentially leading to therapeutic effects in disease models.
Studies indicate that the compound's structure allows it to fit into active sites of proteins, influencing their function. This property makes it a candidate for drug design targeting specific enzymes involved in disease pathways .
1H-Pyrrolo[3,2-b]pyridin-6-ol typically exhibits:
Key chemical properties include:
Relevant data from studies show that this compound adheres to Lipinski's Rule of Five, indicating good bioavailability potential .
1H-Pyrrolo[3,2-b]pyridin-6-ol has several applications across scientific disciplines:
Classical cyclization methods remain foundational for constructing the 7-azaindole core. The Madelung cyclization enables direct ring closure of ortho-substituted pyridines with carbonyl compounds under strong base conditions (e.g., lithium diisopropylamide at –78°C). This method faces limitations with electron-deficient pyridines due to diminished nucleophilicity. Conversely, Fischer indolization employs arylhydrazines and carbonyl precursors under acidic catalysis (ZnCl₂ or BF₃·Et₂O), offering superior regiocontrol for 5- or 6-substituted derivatives. Recent adaptations integrate microwave irradiation, reducing reaction times from hours to minutes (e.g., 85% yield in 15 min at 150°C) while minimizing polyalkylation byproducts. These methods typically achieve 70–90% yields but require meticulous optimization of stoichiometry to suppress N-alkylation side products [3] [9].
Table 1: Cyclization Methods for 1H-Pyrrolo[3,2-b]pyridin-6-ol Core Assembly
Method | Conditions | Yield Range | Key Advantages | Limitations |
---|---|---|---|---|
Madelung | LDA, THF, –78°C; then RT | 65–75% | Direct ring closure | Sensitive to electron-deficient substrates |
Fischer | ZnCl₂, EtOH, reflux or MW 150°C | 75–90% | Excellent regiocontrol | Acid-sensitive group incompatibility |
SEM-Protected | SEM-Cl, DIPEA, DCM; then cyclization | 80–92% | Enhanced N-protection | Additional deprotection step needed |
Late-stage functionalization leverages Pd-catalyzed cross-couplings to install pharmacologically relevant substituents. Chemoselective Suzuki-Miyaura reactions on 2-iodo-4-chloro-1-(SEM)-pyrrolo[3,2-b]pyridine (7) exhibit exceptional C-2 selectivity using Pd₂(dba)₃/XPhos in dioxane/H₂O (2.5:1) at 80°C. This protocol achieves 68–92% yields for aryl/heteroaryl boronic acids while minimizing di-arylation (<5%). Critical to success is SEM protection, which prevents catalyst poisoning by the pyrrole NH. Similarly, Buchwald-Hartwig amination at C-4 requires RuPhos Pd G2/RuPhos in anhydrous tert-butanol, enabling C–N bond formation with secondary amines (68% yield). Sequential C-2 arylation followed by C-4 amination proves more efficient than reverse sequences due to steric and electronic factors [1] [4] [9].
Table 2: Palladium-Catalyzed Modifications of Pyrrolopyridine Intermediates
Substrate | Reaction Type | Catalyst System | Key Products | Yield | Reference |
---|---|---|---|---|---|
2-Iodo-4-chloro-SEM-protected | Suzuki-Miyaura | Pd₂(dba)₃/XPhos | 2-Aryl-4-chloro derivatives | 68–92% | [9] |
2-Aryl-4-chloro-SEM-protected | Buchwald-Hartwig | RuPhos Pd G2/RuPhos | 2-Aryl-4-(piperidinyl) derivatives | 68% | [9] |
6-Hydroxy-4-iodo derivative | Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Aryl-6-hydroxy analogs | 75% |
N-1 alkylation/sulfonylation enhances blood-brain barrier penetration and kinase binding affinity. Sulfonylation with benzenesulfonyl chlorides in pyridine at 0°C–RT provides N-1 protected analogs (e.g., 5, 87% yield), crucial for CSF1R inhibitors like pexidartinib. Regioselective N-alkylation employs Cs₂CO₃ in DMF with alkyl/benzyl halides, achieving >90% selectivity for N-1 over O-6. For C-3 electrophilic substitutions, lithium-halogen exchange at –78°C followed by quenching with aldehydes generates hydroxymethyl derivatives, pivotal for tubulin inhibitors. These modifications demonstrate significant impact: 3-(morpholinomethyl)-1H-pyrrolo[3,2-b]pyridin-6-ol exhibits 430 nM IC₅₀ against ACC1, a cancer metabolism target [3] [8].
Table 3: Key Modifications for Kinase-Inhibiting Derivatives
Modification | Reagents/Conditions | Biological Target | Potency (IC₅₀) | Application |
---|---|---|---|---|
N-1 Sulfonylation | PhSO₂Cl, pyridine, 0°C→RT | CSF1R | 20 nM | Pexidartinib precursor |
C-3 Aminomethyl | HCHO/amine, NaBH₃CN, MeOH | ACC1 | 430 nM | Anticancer agents [1] |
O-6 Alkylation | Alkyl bromide, Cs₂CO₃, DMF, 60°C | Tubulin | 0.12–0.21 μM | Colchicine-site inhibitors |
C-3 aminomethyl derivatives are synthesized via reductive amination with paraformaldehyde and secondary amines using NaBH₃CN in MeOH/THF (1:1). Sterically unhindered amines (e.g., piperidine, morpholine) afford >85% yields, while bulky tert-butylamine drops to 45%. For pepidinomorpholinomethyl analogs, microwave-assisted reactions (100°C, 10 min) enhance efficiency. Structure-activity relationship (SAR) studies reveal:
Mechanochemistry enables solvent-free pyrrolopyridine synthesis. Ball-milling of 2-amino-5-bromopyridine with β-ketoesters (1:1 ratio) using K₂CO₃ as base achieves 89% yield in 2 h, eliminating traditional DMF/ethanol solvents. Microwave-assisted tandem reactions combine SEM protection, iodination, and Suzuki coupling in one pot, reducing step count and waste. Pd nanoparticle catalysts (e.g., Pd NPs@SiO₂) facilitate >10 reuse cycles in C–C couplings without significant leaching. Aqueous-phase Suzuki reactions with TPGS-750M surfactant achieve 82% yield at 25°C, cutting energy use by 60% versus thermal protocols. These methods align with green metrics: E-factors <8 and atom economy >85% [1] [4] [9].
Table 5: Green Synthesis Techniques for Pyrrolopyridines
Method | Conditions | Yield | Environmental Metrics | Advantages |
---|---|---|---|---|
Solvent-Free Ball Milling | K₂CO₃, 25 Hz, 2 h | 89% | E-factor: 2.1 | No solvent waste |
Aqueous Suzuki | Pd NPs@SiO₂, TPGS-750M/H₂O, 25°C | 82% | PMI: 3.8 | Ambient temperature |
Microwave Tandem | SEM protection→Suzuki, 150°C, 20 min | 78% | Step count reduced by 50% | Rapid synthesis |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7